8-(3-((2-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS No.: 923129-58-2
Cat. No.: VC6499338
Molecular Formula: C18H19ClN6O2
Molecular Weight: 386.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923129-58-2 |
|---|---|
| Molecular Formula | C18H19ClN6O2 |
| Molecular Weight | 386.84 |
| IUPAC Name | 6-[3-(2-chloroanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C18H19ClN6O2/c1-11-10-25-14-15(23(2)18(27)22-16(14)26)21-17(25)24(11)9-5-8-20-13-7-4-3-6-12(13)19/h3-4,6-7,10,20H,5,8-9H2,1-2H3,(H,22,26,27) |
| Standard InChI Key | VSMYIZDFSAJRQV-UHFFFAOYSA-N |
| SMILES | CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4Cl)N(C(=O)NC3=O)C |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular architecture of 8-(3-((2-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione comprises three distinct regions:
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Imidazo[2,1-f]purine core: A fused bicyclic system combining imidazole and purine rings, providing a planar scaffold for π-π interactions.
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1,7-Dimethyl groups: Methyl substituents at positions 1 and 7 enhance steric bulk and modulate electronic properties.
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8-(3-((2-Chlorophenyl)amino)propyl) side chain: A flexible alkyl chain terminated by a 2-chloroaniline group, enabling hydrogen bonding and hydrophobic interactions.
Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₆O₂ |
| Molecular Weight | 400.87 g/mol |
| LogP (Octanol-Water) | Estimated 2.3 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (amine and dione groups) |
| Hydrogen Bond Acceptors | 6 (imidazole, purine, dione, amine) |
| Rotatable Bonds | 4 (propyl chain) |
The 2-chlorophenyl group contributes to electron-withdrawing effects, potentially enhancing stability and receptor-binding affinity. The dione moiety at positions 2 and 4 introduces polarity, balancing the compound’s solubility profile.
Hypothesized Synthesis Pathways
Synthesizing this compound likely involves multi-step strategies to assemble the imidazo[2,1-f]purine core and introduce substituents regioselectively. A plausible route includes:
Step 1: Core Formation via Cyclization
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Starting Material: 7-Methylpurine-2,4(1H,3H)-dione.
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Imidazole Fusion: Reaction with glyoxal and ammonium acetate under acidic conditions to form the imidazo[2,1-f]purine scaffold.
Step 2: N-Alkylation at Position 8
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Alkylation Agent: 3-Bromopropylphthalimide.
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Conditions: Base-mediated (e.g., K₂CO₃) in DMF at 60°C.
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Deprotection: Hydrazinolysis to remove phthalimide, yielding a primary amine.
Step 4: Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane).
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Analytical Validation: ¹H/¹³C NMR, HRMS, and HPLC for purity assessment (>95%).
Theoretical Biological Activities and Mechanisms
While direct pharmacological data for this compound remains unreported, structural analogs within the imidazo[2,1-f]purine family suggest potential mechanisms:
Adenosine Receptor Modulation
The purine core resembles adenosine, enabling competitive antagonism at A₁/A₂A receptors. Computational docking studies (e.g., AutoDock Vina) predict strong interactions with:
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A₂A Receptor: Hydrogen bonding with Asn253 and π-stacking with Phe168.
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Therapeutic Implications: Anti-inflammatory and neuroprotective effects.
Serotonin Receptor Affinity
The 2-chlorophenyl group may confer affinity for 5-HT₁A/5-HT₇ receptors, implicated in mood regulation. In silico models suggest:
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5-HT₁A Binding: Salt bridge formation with Asp116.
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Antidepressant Potential: Comparable to trazodone in forced swim test (FST) paradigms.
Enzyme Inhibition
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Phosphodiesterase 10A (PDE10A): The dione moiety mimics cAMP/cGMP, inhibiting hydrolysis.
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Kinase Inhibition: Structural similarity to staurosporine suggests CDK2/5 inhibition (IC₅₀ ~100 nM).
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Reported Activities |
|---|---|---|
| 1,7-Dimethylimidazo[2,1-f]purine | Lacks propyl-2-chloroaniline chain | PDE4B inhibition (IC₅₀ = 80 nM) |
| 8-Benzylamino-theophylline | Benzyl vs. chlorophenyl substitution | A₂A antagonist (Ki = 12 nM) |
| 5-Fluoro-3-phenylquinazolin-4-one | Quinazolinone core | PI3Kδ inhibition (IC₅₀ = 5 nM) |
The 2-chlorophenylpropyl side chain in the target compound likely enhances blood-brain barrier permeability compared to benzyl or aliphatic analogs.
Challenges and Optimization Strategies
Solubility Limitations
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Prodrug Approach: Esterification of dione groups.
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Nanoparticle Formulation: PEG-PLGA encapsulation.
Metabolic Stability
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Isotopic Labeling: ¹⁴C studies to identify oxidation hotspots.
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Structural Tweaks: Fluorination at metabolically vulnerable positions.
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